REACTION_SMILES
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[C:14]([Cl:15])([Cl:16])([Cl:17])[Cl:18].[CH2:1]1[c:2]2[cH:3][cH:4][cH:5][cH:6][c:7]2-[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21>>[cH:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1[C:14]2([Cl:15])[Cl:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1ccccc1-2
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Name
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Type
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product
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Smiles
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ClC1(Cl)c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |